molecular formula C15H9F2N3 B2482603 (4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide CAS No. 1825581-03-0

(4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide

Cat. No. B2482603
CAS RN: 1825581-03-0
M. Wt: 269.255
InChI Key: QIYUNUNCRGLNKN-UHFFFAOYSA-N
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Description

(4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is a member of the cyanamide family, which has been extensively studied for its various biological activities.

Mechanism of Action

The mechanism of action of (4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that (4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to reduce inflammation and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of (4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide is its potential as a versatile tool for scientific research. Its various biological activities make it a useful compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as an antiviral and antibacterial agent. Studies are needed to determine its effectiveness against various pathogens and to identify potential drug targets. Additionally, studies are needed to investigate its potential as an anti-inflammatory agent and as a modulator of the immune system.

Synthesis Methods

The synthesis of (4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide involves the reaction of 4-cyano-2-fluorobenzaldehyde with 4-fluorobenzonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 4-cyano-2-fluorobenzaldehyde reacts with the nitrile group of 4-fluorobenzonitrile to form an enolate intermediate. The intermediate then reacts with the base to form the desired product.

Scientific Research Applications

(4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has been found to exhibit various biological activities, making it a potential candidate for scientific research. The compound has been studied for its anticancer, antiviral, and antibacterial properties. It has also been found to have potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

(4-cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3/c16-13-3-5-14(6-4-13)20(10-19)9-12-2-1-11(8-18)7-15(12)17/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYUNUNCRGLNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC2=C(C=C(C=C2)C#N)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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